molecular formula C7H7ClO2S B6168116 methyl 2-(4-chlorothiophen-2-yl)acetate CAS No. 1805646-19-8

methyl 2-(4-chlorothiophen-2-yl)acetate

Cat. No.: B6168116
CAS No.: 1805646-19-8
M. Wt: 190.6
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Description

Methyl 2-(4-chlorothiophen-2-yl)acetate is a sulfur-containing heterocyclic ester with the molecular formula C₇H₇ClO₂S and a molecular weight of 202.65 g/mol. Structurally, it features a chlorinated thiophene ring substituted at the 4-position, linked via an acetoxy group at the 2-position. This compound is synthesized through multistep reactions, including bromination and condensation, as demonstrated in studies involving thiophene derivatives .

Key physicochemical properties include:

  • Melting Point: 149–151 °C (for the sulfamoyl derivative, methyl 2-(N-(4-(4-chlorothiophen-2-yl)-1H-imidazol-2-yl)sulfamoyl)acetate) .
  • Spectroscopic Data: IR peaks at 1148 cm⁻¹ (SO₂), 1687 cm⁻¹ (C=O), and 3377 cm⁻¹ (NH); NMR signals at δ 3.69 (O–CH₃), 7.06–7.40 ppm (aromatic protons) .
  • Crystallographic Data: Related analogs crystallize in monoclinic systems (e.g., P21/c) with unit cell parameters such as a = 5.1366 Å, b = 9.8316 Å, and c = 20.685 Å .

The compound serves as an intermediate in synthesizing bioactive molecules, including antimicrobial agents and enzyme inhibitors .

Properties

CAS No.

1805646-19-8

Molecular Formula

C7H7ClO2S

Molecular Weight

190.6

Purity

95

Origin of Product

United States

Scientific Research Applications

Chemistry: Methyl 2-(4-chlorothiophen-2-yl)acetate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical entities.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It may serve as a lead compound for the development of new drugs.

Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the design of new therapeutic agents targeting various diseases.

Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals due to its versatile chemical properties.

Mechanism of Action

The mechanism by which methyl 2-(4-chlorothiophen-2-yl)acetate exerts its effects depends on its specific application. For example, in antimicrobial applications, it may disrupt microbial cell membranes or interfere with essential metabolic pathways. The molecular targets and pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

Table 1: Structural Comparison of Methyl 2-(4-Chlorothiophen-2-yl)acetate and Analogous Esters

Compound Name Core Structure Substituents/Functional Groups Heterocycle/Backbone
This compound Thiophene 4-Cl, methyl ester Thiophene (S-containing)
Methyl 2-phenylacetoacetate Benzene α-acetyl, methyl ester Benzene
Ethyl 2-(4-chlorophenoxy)acetoacetate Benzene 4-Cl, phenoxy, ethyl ester Benzene
Methyl 2-(4-chlorophenyl)sulfanylacetate Benzene 4-Cl, sulfanyl, methyl ester Benzene
Methyl 2-(4-chlorophenyl)-2-cyanoacetate Benzene 4-Cl, cyano, methyl ester Benzene

Key Observations :

  • Heterocyclic vs. Aromatic : this compound contains a sulfur-based thiophene ring, offering distinct electronic properties compared to benzene-based analogs. The thiophene’s aromaticity and electron-rich nature enhance reactivity in nucleophilic substitutions .
  • Substituent Effects: Chlorine at the 4-position increases electrophilicity, while ester groups influence solubility and metabolic stability. Cyano or sulfanyl substituents in analogs (e.g., ) introduce stronger electron-withdrawing effects, altering reaction pathways.

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (Polarity)
This compound 202.65 149–151 Moderate (polar aprotic solvents)
Methyl 2-phenylacetoacetate 192.21 Not reported Low (nonpolar solvents)
Ethyl 2-(4-chlorophenoxy)acetoacetate 256.69 Not reported Low (ethyl ester enhances lipophilicity)
Methyl 2-(4-chlorophenyl)sulfanylacetate 216.68 Not reported Moderate (sulfanyl group increases polarity)

Key Observations :

  • The thiophene-based ester exhibits higher polarity than benzene analogs due to sulfur’s electronegativity, favoring solubility in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
  • Chlorine substitution consistently lowers melting points compared to non-halogenated analogs.

Key Observations :

  • The target compound’s synthesis achieves moderate yields (77%) under optimized conditions (e.g., ultrasonication, sodium methoxide catalysis) .
  • Benzene-based analogs often require milder conditions but lack detailed yield data in available literature.

Key Observations :

  • Thiophene-based derivatives show broader antimicrobial activity compared to purely aromatic esters, likely due to enhanced membrane interaction via sulfur .
  • Chlorothiophene-thiazole hybrids (e.g., ) exhibit moderate enzyme inhibition, suggesting the thiophene moiety’s role in target binding.

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